Prostamide Receptor vs. FP Receptor Selectivity: Functional Evidence from Smooth Muscle Contraction Assays
PGF2α-EA (prostamide F2α) exhibits a distinct receptor activation profile compared to PGF2α, as demonstrated by differential sensitivity to selective prostamide antagonists. In isolated cat iris sphincter smooth muscle, the contraction induced by PGF2α-EA is blocked by the prostamide antagonist AGN 211334, whereas PGF2α-mediated contraction is unaffected [1]. This confirms that PGF2α-EA acts via a unique prostamide-sensitive receptor, not the canonical FP receptor activated by PGF2α.
| Evidence Dimension | Receptor Pharmacology (Functional Antagonism) |
|---|---|
| Target Compound Data | PGF2α-EA (1 µM) contraction blocked by AGN 211334 (1 µM) |
| Comparator Or Baseline | PGF2α (0.1 µM) contraction not blocked by AGN 211334 (1 µM) |
| Quantified Difference | Qualitative difference in antagonist sensitivity |
| Conditions | Isolated feline iris sphincter smooth muscle contraction assay |
Why This Matters
This functional differentiation is critical for researchers studying prostamide-specific signaling pathways or developing selective prostamide receptor modulators, as PGF2α cannot be used as a substitute.
- [1] Woodward, D. F., Liang, Y., & Krauss, A. H. P. (2008). Prostamides (prostaglandin-ethanolamides) and their pharmacology. British Journal of Pharmacology, 153(3), 410-419. View Source
